5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC13760625
Molecular Formula: C18H13F3NP
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13F3NP |
|---|---|
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | diphenyl-[6-(trifluoromethyl)pyridin-3-yl]phosphane |
| Standard InChI | InChI=1S/C18H13F3NP/c19-18(20,21)17-12-11-16(13-22-17)23(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
| Standard InChI Key | FBDZMHYPESWNSN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CN=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CN=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Electronic Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 2- and 5-positions with -CF₃ and -PPh₂ groups, respectively. X-ray crystallography of analogous complexes reveals that the pyridine nitrogen and phosphorus atom create a bidentate coordination environment, ideal for stabilizing metal centers . The trifluoromethyl group induces electron deficiency at the pyridine ring, while the diphenylphosphanyl group provides steric bulk and electron density via its lone pair.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃F₃NP | |
| Molecular Weight | 331.27 g/mol | |
| Coordination Geometry | Bidentate (N, P) | |
| Electronic Effects | Electron-withdrawing (-CF₃), Electron-donating (PPh₂) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. For instance, ³¹P NMR of palladium complexes featuring this ligand shows distinct doublets of doublets (δ 35–95 ppm), indicative of phosphorus-metal coupling . HRMS data for related compounds, such as [Pd(PP)(PR₃)Cl][BArF₂₄], corroborate stoichiometric ratios .
Synthetic Methodologies
Conventional Routes
While detailed protocols for 5-(diphenylphosphanyl)-2-(trifluoromethyl)pyridine are scarce, its synthesis likely involves:
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Pyridine Functionalization: Introducing -CF₃ via halogen exchange or direct fluorination .
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Phosphorylation: Coupling diphenylphosphine to the pyridine ring using palladium-catalyzed cross-coupling.
A Suzuki-Miyaura reaction, as demonstrated for analogous trifluoromethylpyridines, could attach aryl boronic acids to halogenated precursors . For example, 2,3-dichloro-5-trifluoromethylpyridine reacts with p-hydroxyphenylboronic acid to form biaryl linkages .
Challenges and Optimizations
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Trifluoromethyl Introduction: Direct trifluoromethylation often requires harsh conditions (e.g., CF₃I/AgF) .
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Phosphanyl Group Stability: Air-sensitive intermediates necessitate inert atmospheres.
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Yield Improvements: Catalytic systems using Pd(OAc)₂/XPhos enhance coupling efficiency .
Catalytic Applications
Transition Metal Complexation
The compound forms stable complexes with Pd, Pt, and Rh, leveraging its N,P-chelation. For instance, [Pd₂(PP)₂(μ-Cl)₂][BArF₂₄]₂ dimers dissociate into monomeric species upon PR₃ addition, enabling tunable catalysis .
Table 2: Catalytic Performance in C–N Bond Formation
| Substrate | Catalyst Loading | Yield (%) | TON | TOF (h⁻¹) | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic Acid | 1.7 mol% | 92 | 59 | 0.75 | |
| Ketimine | 5.0 mol% | 88 | 19 | 9.45 |
Asymmetric Catalysis
Immobilized analogs of this ligand, such as pyridine-oxazoline-Pd complexes, achieve enantioselectivities >90% in continuous flow systems . The trifluoromethyl group enhances electrophilicity at the metal center, accelerating oxidative additions .
Materials Science Applications
Luminescent Materials
Pd complexes with this ligand exhibit redox-active behavior, as evidenced by cyclic voltammetry (E₁/₂ = +0.45 V vs. Fc⁺/Fc) . Such properties are exploitable in organic light-emitting diodes (OLEDs).
Polymer Stabilization
The ligand’s steric bulk prevents nanoparticle aggregation in polymer matrices, enhancing thermal stability (Tₒ ≥ 250°C).
Interaction Studies and Mechanistic Insights
Metal-Ligand Bonding
X-ray structures of [Pd(PP)(PPh₃)Cl][BArF₂₄] reveal a square-planar geometry with Pd–P and Pd–N bond lengths of 2.28 Å and 2.05 Å, respectively . The -CF₃ group’s electron-withdrawing effect polarizes the Pd center, facilitating nucleophilic attack .
Steric and Electronic Modulation
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Steric Effects: Bulky PR₃ ligands (e.g., PPh₃) shift ³¹P NMR signals upfield (Δδ ≈ 30 ppm) .
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Electronic Effects: Electron-donating substituents on pyridine increase catalytic turnover .
Related Compounds and Comparative Analysis
Structural Analogues
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4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazines: Exhibit Sfp-PPTase inhibition via thiourea motifs .
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Trifluoroanisole Derivatives: Herbicidal activity via Suzuki coupling .
Table 3: Comparative Properties of Related Ligands
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